2-tert-Butyl-4-methyl-6-(1-phenylethenyl)phenol
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Overview
Description
2-tert-Butyl-4-methyl-6-(1-phenylethenyl)phenol: is an organic compound belonging to the class of phenols. It is characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring, which is further substituted with tert-butyl, methyl, and phenylethenyl groups. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butyl-4-methyl-6-(1-phenylethenyl)phenol typically involves the alkylation of phenol derivatives. One common method is the acid-catalyzed alkylation of phenol with isobutene to introduce the tert-butyl group . The methyl and phenylethenyl groups are then introduced through subsequent alkylation reactions using appropriate alkylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation processes using catalysts such as sulfuric acid or aluminum chloride. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-tert-Butyl-4-methyl-6-(1-phenylethenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can undergo hydrogenation to form cyclohexanol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Nitro and halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 2-tert-Butyl-4-methyl-6-(1-phenylethenyl)phenol is used as an antioxidant to prevent the oxidation of various organic compounds. It is also used as a stabilizer in polymers and resins to enhance their durability and longevity .
Biology and Medicine: In biological and medical research, this compound is studied for its potential antioxidant properties, which may have implications in preventing oxidative stress-related diseases. It is also investigated for its potential use in drug formulations to enhance the stability of active pharmaceutical ingredients.
Industry: Industrially, this compound is used as an additive in lubricants, fuels, and plastics to improve their oxidation stability. It is also used in the production of rubber and other elastomers to enhance their resistance to degradation .
Mechanism of Action
The antioxidant properties of 2-tert-Butyl-4-methyl-6-(1-phenylethenyl)phenol are primarily due to its ability to donate hydrogen atoms from the hydroxyl group to free radicals, thereby neutralizing them. This prevents the free radicals from initiating chain reactions that lead to the oxidation of other molecules. The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause oxidative damage to cells and materials.
Comparison with Similar Compounds
2,4-Dimethyl-6-tert-butylphenol: Another alkylated phenol with similar antioxidant properties.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): A bisphenol derivative used as an antioxidant in rubber and plastics.
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-methyl-1-phenylethyl)-: A phenolic compound with similar structural features and antioxidant properties.
Uniqueness: 2-tert-Butyl-4-methyl-6-(1-phenylethenyl)phenol is unique due to the presence of the phenylethenyl group, which enhances its antioxidant properties and makes it more effective in stabilizing various materials compared to other similar compounds.
Properties
CAS No. |
62594-96-1 |
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Molecular Formula |
C19H22O |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2-tert-butyl-4-methyl-6-(1-phenylethenyl)phenol |
InChI |
InChI=1S/C19H22O/c1-13-11-16(14(2)15-9-7-6-8-10-15)18(20)17(12-13)19(3,4)5/h6-12,20H,2H2,1,3-5H3 |
InChI Key |
WQPWQUANYVYHAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(=C)C2=CC=CC=C2 |
Origin of Product |
United States |
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